molecular formula C22H28N4O4S B2530917 4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine CAS No. 2097922-90-0

4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine

Cat. No.: B2530917
CAS No.: 2097922-90-0
M. Wt: 444.55
InChI Key: QTUFOCMOFGCKNT-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates multiple pharmacophores, including a 4,6-dimethylpyrimidine core and a piperidine scaffold linked via a benzoyl group to a pyrrolidine-1-sulfonyl moiety. Such a structure is characteristic of molecules designed to modulate kinase activity . Researchers are particularly interested in this compound and its analogs for their potential as inhibitors of cyclin-dependent kinases (CDKs) . CDKs are a family of serine/threonine kinases that play critical roles in regulating the cell cycle and transcription, and their dysregulation is a hallmark of various cancers . For instance, structurally related pyrrolo[2,3-d]pyrimidine derivatives have demonstrated potent inhibitory activity against CDK9 and promising anti-proliferative effects in human pancreatic cancer cell lines, functioning by blocking Rb phosphorylation and inducing apoptosis . The presence of the sulfonamide group is a notable feature, as this functional group is frequently found in bioactive compounds and can contribute to binding affinity and selectivity toward enzymatic targets . This reagent is provided exclusively For Research Use Only and is intended for use in laboratory studies to further investigate the structure-activity relationships of kinase inhibitors and to explore novel therapeutic avenues in oncology. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-16-14-17(2)24-22(23-16)30-19-6-5-11-25(15-19)21(27)18-7-9-20(10-8-18)31(28,29)26-12-3-4-13-26/h7-10,14,19H,3-6,11-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTUFOCMOFGCKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization. Common synthetic routes may include:

    Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the pyrrolidine-1-sulfonyl group and the piperidin-3-yl moiety can be done through nucleophilic substitution reactions and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

BI81524: 4,6-Dimethyl-2-{[1-(5,6,7,8-Tetrahydronaphthalene-2-Sulfonyl)Pyrrolidin-3-yl]Oxy}Pyrimidine

  • Molecular Formula : C20H25N3O3S (MW: 387.49 g/mol)
  • Key Differences: Replaces the benzoyl-pyrrolidine sulfonyl group with a tetrahydronaphthalene sulfonyl moiety. Lacks the piperidine linker, which may limit conformational adaptability during target engagement .

Sustained-Release Pyrimidine Derivative ()

  • Structure: 5-Acetyl-4,6-dimethyl-2-[2-(4-(2-methoxyphenyl)piperazinyl)ethylamino]pyrimidine trihydrochloride.
  • Key Differences: Substitutes the piperidin-3-yloxy group with an ethylamino-piperazinyl linker. The acetyl group at position 5 and trihydrochloride salt enhance stability and bioavailability. Patent data highlight its use in sustained-release formulations, suggesting prolonged therapeutic effects compared to the target compound’s unmodified structure .

Fluorinated Benzisoxazole Derivatives ()

  • Example Structure : 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
  • Key Differences: Replaces the pyrimidine core with a pyrido[1,2-a]pyrimidinone system. Incorporates a 6-fluoro-benzisoxazole group, which may enhance target selectivity for CNS receptors. The ethyl-piperidine linker and fluorinated heterocycle suggest improved metabolic stability but reduced solubility compared to the target compound .

Structural and Functional Analysis

Table 1: Comparative Properties of Target Compound and Analogs

Property Target Compound BI81524 Sustained-Release Derivative Fluorinated Benzisoxazole
Core Structure Pyrimidine Pyrimidine Pyrimidine (modified) Pyrido[1,2-a]pyrimidinone
Key Substituent Piperidinyl-benzoyl sulfonyl Tetrahydronaphthalene sulfonyl Ethylamino-piperazinyl Fluorobenzisoxazole-piperidine
Molecular Weight 507.58 g/mol 387.49 g/mol ~550 g/mol (with salt) ~450 g/mol (estimated)
Solubility Moderate (polar sulfonyl) Low (hydrophobic naphthalene) High (salt form) Low (fluorinated aromatic)
Therapeutic Potential Unclear (structural data only) Not reported Sustained-release applications CNS-targeted activity

Research Implications

  • Target Compound : The pyrrolidine sulfonyl and piperidine linker may offer a balance between solubility and bioavailability, but pharmacological data are lacking.
  • BI81524 : Its hydrophobic structure suggests utility in lipophilic environments (e.g., blood-brain barrier penetration), but solubility limitations require formulation optimization .
  • Fluorinated Benzisoxazole : Demonstrates how fluorination and heterocycle modification can enhance target specificity, though at the cost of solubility .

Biological Activity

4,6-Dimethyl-2-({1-[4-(pyrrolidine-1-sulfonyl)benzoyl]piperidin-3-yl}oxy)pyrimidine is a complex organic compound that exhibits a range of biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine core substituted with various functional groups that contribute to its biological activity. The presence of a pyrrolidine sulfonyl group and a piperidine moiety enhances its interaction with biological targets, potentially influencing its pharmacodynamics.

Anticancer Activity

Recent studies have indicated that derivatives of pyrimidine compounds, including the one , can exhibit significant anticancer properties. For instance, a related compound demonstrated IC50 values against various cancer cell lines, such as A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer), showcasing its potential as an antitumor agent . The structure-activity relationship analysis suggests that specific substitutions on the pyrimidine ring enhance cytotoxicity.

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA5495.29 ± 0.58
Compound BHeLa3.72 ± 0.91
Compound CMCF-79.23 ± 0.56

Antimicrobial Activity

Compounds containing sulfonamide groups are known for their antibacterial properties. The synthesized derivatives of this compound were evaluated for their antibacterial activity against various strains, showing promising results in inhibiting bacterial growth . The presence of the pyrrolidine sulfonyl group is crucial for this antimicrobial effect.

Table 2: Antibacterial Activity Profiles

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus31.25 µg/mL
Escherichia coli62.50 µg/mL

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory effects on acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease . The mechanism involves binding to the active site of the enzyme, preventing substrate access.

Case Studies

  • Antitumor Efficacy : A study involving the synthesis of novel derivatives based on the compound revealed significant antitumor activity in vitro. The derivatives were tested against multiple cancer cell lines, leading to the identification of several compounds with enhanced efficacy compared to existing treatments .
  • Antimicrobial Testing : Another investigation focused on the antibacterial properties of pyrimidine derivatives, where the target compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the functional groups attached to the pyrimidine core can significantly affect biological activity. For example:

  • The introduction of electron-withdrawing groups enhances anticancer activity.
  • The presence of a sulfonamide moiety is essential for antibacterial effects.

Figure 1: Structure-Activity Relationship Insights

SAR Insights (Placeholder for illustrative purposes)

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